molecular formula C13H16N2O3S B12933103 1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 55036-71-0

1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Katalognummer: B12933103
CAS-Nummer: 55036-71-0
Molekulargewicht: 280.34 g/mol
InChI-Schlüssel: KKUCNZFCKXIHEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxyethoxyethyl group, a phenyl group, and a thioxoimidazolidinone core, making it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multiple steps. One common method includes the reaction of 2-(2-hydroxyethoxy)ethylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

For industrial production, the process is scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Thiols, sulfides.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethoxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, while the phenyl group can participate in hydrophobic interactions. The thioxoimidazolidinone core may also interact with metal ions or other cofactors, further modulating the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one can be compared with other similar compounds such as:

    1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-oxoimidazolidin-4-one: This compound has an oxo group instead of a thioxo group, which can affect its reactivity and biological activity.

    1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-thione: This compound has an additional thioxo group, which can enhance its ability to interact with metal ions.

    1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-amine: This compound has an amine group, which can increase its solubility and potential for hydrogen bonding.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the 1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one scaffold.

Eigenschaften

CAS-Nummer

55036-71-0

Molekularformel

C13H16N2O3S

Molekulargewicht

280.34 g/mol

IUPAC-Name

1-[2-(2-hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H16N2O3S/c16-7-9-18-8-6-14-10-12(17)15(13(14)19)11-4-2-1-3-5-11/h1-5,16H,6-10H2

InChI-Schlüssel

KKUCNZFCKXIHEB-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N(C(=S)N1CCOCCO)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.